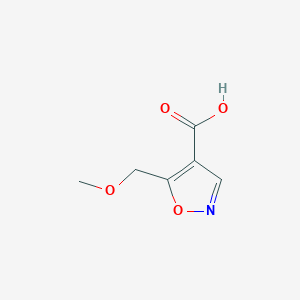

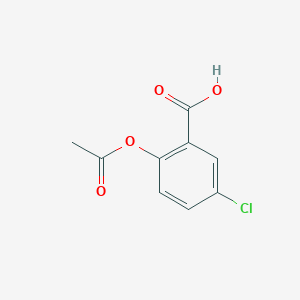

2-(Acetyloxy)-5-chlorobenzoic acid

Vue d'ensemble

Description

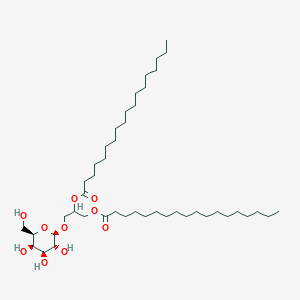

2-(Acetyloxy)-5-chlorobenzoic acid, also known as acetylsalicylic acid or aspirin, is a widely used medication. It is an acetyl derivative of salicylic acid and is used as an analgesic, antipyretic, anti-inflammatory, and antiplatelet medication . It is also known by other names such as Salicylic acid acetate, o-Acetoxybenzoic acid, and o-Carboxyphenyl acetate .

Synthesis Analysis

The synthesis of this compound involves an esterification reaction. Salicylic acid is converted to acetylsalicylic acid, making it less acidic and less damaging to the digestive system in the human body . The reaction of salicylic acid with 1,2-dibromoalkanes leads to the formation of 1-(4-azidoalkyl)indoline-2,3-dione . The reaction of this compound with sodium hydroxide results in the formation of 2-acetoxybenzoic acid .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of this compound involve the production of hydrogen ions in an aqueous solution, which are responsible for the conductivity of the solution . The acid that conducts electricity strongly is a strong acid, and the acid that conducts electricity weakly is a weak acid .Physical and Chemical Properties Analysis

This compound is a weakly acidic substance with a melting point of 136°C . It is poorly soluble in water, alcohol, and good in ether . It occurs in the form of colorless crystals, white crystalline powder, or granules, without or almost odorless .Applications De Recherche Scientifique

Photodecomposition Applications

Photodecomposition of Chlorobenzoic Acids : Ultraviolet irradiation of chlorobenzoic acids, including 2-chlorobenzoic acid, can lead to the replacement of chlorine by hydroxyl and hydrogen, producing corresponding hydroxybenzoic acids and benzoic acid. This photodecomposition is significant in the context of environmental remediation of these compounds (Crosby & Leitis, 1969).

Applications in Organic Synthesis

Synthesis of Diclofenac Sodium : 2-Chlorobenzoic acid serves as an intermediate for the production of diclofenac sodium. A novel method involves the liquid-phase oxidation of 2-chlorotoluene with ozone, offering a potentially more efficient and less wasteful approach (Bushuiev et al., 2020).

Synthesis of Dapagliflozin : 2-Chlorobenzoic acid derivatives are used in the synthesis of dapagliflozin, an antidiabetic drug, highlighting its importance in pharmaceutical manufacturing (Jie Yafei, 2011).

Ullmann Coupling : The compound has been utilized in Ullmann coupling reactions to synthesize substituted 3-acetoxy-1-acetyl-1H-indoles, which are precursors for chromogenic compounds used in identifying various microorganisms (Dominguez et al., 2009).

Biodegradation and Environmental Remediation

Biodegradation by Isolated Bacteria : Certain bacteria isolated from landfill soils have been identified to degrade 2-chlorobenzoic acid, indicating its potential for bioremediation purposes (Kafilzadeh et al., 2012).

Advanced Oxidation Processes

Oxidation of 2-Chlorobenzoic Acid : Studies on advanced oxidation processes, like electrochemical oxidation, have shed light on the degradation pathways of 2-chlorobenzoic acid, contributing to the understanding of its behavior and potential treatment in wastewater management (M'hemdi et al., 2013).

Mécanisme D'action

Target of Action

It is known that acetylated compounds, such as acetylsalicylic acid (aspirin), directly and irreversibly inhibit the activity of cyclooxygenase (cox-1 and cox-2) enzymes . This inhibition decreases the formation of prostaglandins and thromboxanes from arachidonic acid .

Mode of Action

It is known that acetylated compounds can react with nucleophilic groups on proteins, resulting in irreversible acetylation . This could potentially alter the function of these proteins, leading to changes in cellular processes.

Biochemical Pathways

For instance, acetylsalicylic acid (aspirin) is involved in the inhibition of the cyclooxygenase pathway, which leads to a decrease in the production of prostaglandins and thromboxanes .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can be influenced by various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

The acetylation of proteins can lead to changes in their function, potentially affecting various cellular processes .

Action Environment

The action of 2-(Acetyloxy)-5-chlorobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption, distribution, metabolism, and excretion .

Safety and Hazards

Propriétés

IUPAC Name |

2-acetyloxy-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWHHQWYXIPHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384872 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-62-9 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)

![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)

![6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B160941.png)

![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)

![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)